![molecular formula C15H16F3N3O3S B2581467 2-(1-Tosylpiperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 1705950-28-2](/img/structure/B2581467.png)
2-(1-Tosylpiperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
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Overview
Description
The compound appears to contain a tosylpiperidinyl group and a trifluoromethyl group attached to an oxadiazole ring . The tosyl group is a sulfonyl group attached to a toluene, and piperidine is a six-membered ring with one nitrogen atom. The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms and one other carbon atom. The oxadiazole ring is a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information on this compound, it’s difficult to provide a detailed analysis of its physical and chemical properties .Scientific Research Applications
Antitumor and Anticancer Activity
Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, related to natural products, have been synthesized and investigated for their potential medical application, including antitumor activity. These compounds showed promising results in in vitro anticancer activity assessments across a panel of 12 cell lines, with one compound exhibiting significant potency with a mean IC50 value of 5.66 μM (Maftei et al., 2016). Additionally, a study on apoptosis inducers as potential anticancer agents identified a novel compound showing good activity against several breast and colorectal cancer cell lines (Zhang et al., 2005).
Antibacterial Agents
A series of compounds incorporating tosyl, piperidine, and 1,3,4-oxadiazole functionalities demonstrated potent antibacterial activity against five bacterial strains. This highlights the potential of these compounds as new antibacterial agents (Sattar et al., 2020). Similarly, another study synthesized Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives, which showed significant antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, and the fungal strain Candida albicans (Bhat et al., 2013).
Antimicrobial and Antifungal Activity
The synthesis and antimicrobial evaluation of 2,5-disubstituted 1,3,4-oxadiazole derivatives were undertaken to explore their cytotoxic, antibacterial, antifungal, and anti-tubercular activities. Certain compounds displayed remarkable antibacterial activities, showcasing the versatility of 1,3,4-oxadiazole derivatives in developing new antimicrobial agents (Jafari et al., 2017).
Chemical Synthesis and Characterization
Research into the synthesis and structural characterization of new 1,3,4-oxadiazole compounds, including those with antibacterial properties, has been extensive. For example, a study detailed the synthesis of Schiff base compounds with potential antibacterial activities, emphasizing the importance of structural characterization in understanding their biological activities (Kakanejadifard et al., 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O3S/c1-10-2-4-12(5-3-10)25(22,23)21-8-6-11(7-9-21)13-19-20-14(24-13)15(16,17)18/h2-5,11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMJSELGVFIDKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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